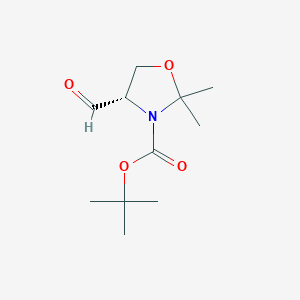

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

Description

Properties

IUPAC Name |

tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXYVJNOCLJLJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144900 | |

| Record name | 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-32-7 | |

| Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102308327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AJ913HQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)

CAS Number: 102308-32-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, a pivotal chiral building block in modern organic synthesis. Commonly known as Garner's aldehyde, this compound serves as a versatile precursor for the asymmetric synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. Its stable, protected form allows for a variety of chemical transformations with a high degree of stereochemical control.

Chemical and Physical Properties

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is a liquid at room temperature, valued for its configurational stability.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 102308-32-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][4] |

| Molecular Weight | 229.27 g/mol | [2][4] |

| Appearance | Liquid | |

| Purity | ≥95% | [2][4] |

| Density | 1.06 g/mL at 25 °C | |

| Boiling Point | 83-88 °C at 1 mmHg | |

| Refractive Index (n20/D) | 1.445 | |

| Optical Activity ([α]20/D) | -90° (c = 1 in chloroform) | |

| Storage Temperature | -20°C, under nitrogen | [2] |

Safety and Handling

Garner's aldehyde is classified as a combustible liquid and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be worn. Work should be conducted in a well-ventilated area.

| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Eye Irritant 2, Skin Irritant 2, STOT SE 3 | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Synthesis of Garner's Aldehyde

The most common and efficient synthesis of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde starts from the readily available amino acid, L-serine. The Koskinen procedure is a widely adopted method that provides the aldehyde in good overall yield and high enantiomeric excess.[1]

Caption: Synthetic pathway for Garner's aldehyde from L-serine.

Experimental Protocol: Synthesis via the Koskinen Procedure[1]

-

Esterification: L-Serine is first esterified under Fischer conditions. Acetyl chloride is added to methanol at 0 °C, followed by the addition of L-serine. The mixture is warmed to 50 °C to yield the serine methyl ester hydrochloride.

-

N-Protection: The resulting ester is then N-protected using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine in dichloromethane at 0 °C, warming to room temperature.

-

Cyclization: The N-Boc protected serine methyl ester is cyclized to form the oxazolidine ring. 2,2-Dimethoxypropane and a catalytic amount of boron trifluoride etherate are added to a solution of the ester in dichloromethane at room temperature. The product, (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate, is purified by high vacuum distillation.

-

Reduction: The final step is the reduction of the ester to the aldehyde. A solution of the oxazolidine ester in toluene is cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) is added dropwise, maintaining the temperature below -75 °C to prevent over-reduction and racemization. After quenching the reaction, the crude product is purified by high vacuum distillation to afford Garner's aldehyde with high enantiomeric purity.

Applications in Asymmetric Synthesis

Garner's aldehyde is a cornerstone in the asymmetric synthesis of numerous biologically active molecules, including amino alcohols, iminosugars, and peptide antibiotics.[1] Its aldehyde functionality allows for a range of carbon-carbon bond-forming reactions, where the existing stereocenter directs the formation of a new stereocenter with high diastereoselectivity.

Nucleophilic Addition Reactions

The addition of organometallic reagents, such as Grignard reagents, to Garner's aldehyde is a common strategy for chain elongation. The stereochemical outcome of this reaction is often predicted by the Felkin-Anh model, where the nucleophile attacks from the sterically least hindered face, typically leading to the anti-isomer as the major product.[1]

Caption: General pathway for the Grignard reaction with Garner's aldehyde.

The following is a representative protocol for the reaction of Garner's aldehyde with a Grignard reagent.

-

A solution of Garner's aldehyde in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of vinylmagnesium bromide (typically 1.5-2.0 equivalents) in THF is added dropwise to the cooled aldehyde solution, ensuring the temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product, a mixture of diastereomeric amino alcohols, is purified by flash column chromatography on silica gel to separate the major anti-isomer from the minor syn-isomer.

Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for extending the carbon chain of Garner's aldehyde, typically yielding α,β-unsaturated esters with high (E)-selectivity.[5] This reaction involves the use of a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide, simplifying the purification of the product.[5]

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is washed with anhydrous hexanes under an inert atmosphere and suspended in anhydrous THF.

-

The suspension is cooled to 0 °C, and a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion.

-

The reaction mixture is re-cooled to 0 °C, and a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the aldehyde.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the (E)-α,β-unsaturated ester.

Conclusion

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's aldehyde) is an indispensable tool in asymmetric synthesis, providing a reliable and versatile platform for the construction of chiral molecules. Its stability and the high degree of stereocontrol it offers in a variety of transformations have cemented its role in the synthesis of complex natural products and in the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable chiral building block.

References

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 102308-32-7|(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde|BLD Pharm [bldpharm.com]

- 4. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

Garner's Aldehyde: A Technical Guide to its Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Garner's aldehyde, formally known as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a crucial chiral building block in modern organic synthesis.[1] Its configurational stability and versatility have made it an invaluable intermediate for the asymmetric synthesis of a wide array of complex natural products and pharmaceutically active molecules, including amino sugars, peptide antibiotics, and sphingosines.[1][2] This technical guide provides a comprehensive overview of the core physical properties of Garner's aldehyde, detailed experimental protocols for its preparation, and key spectral data for its characterization.

Core Physical and Chemical Properties

Garner's aldehyde is a colorless, viscous liquid at room temperature.[2] Its structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group and an acetonide, which sterically shields the chiral center, preventing epimerization during reactions.[1] This stability is a key feature that makes it a reliable chiral synthon.

The quantitative physical properties of Garner's aldehyde are summarized in the tables below. Data is provided for both the (R)- and (S)-enantiomers, which are typically derived from D- and L-serine, respectively.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (R-form) tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (S-form) | [1][3] |

| Synonyms | (R/S)-Garner's aldehyde, (R/S)-(+/−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde | [4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Colorless to yellow viscous liquid | [1][2] |

| Boiling Point | 83-88 °C @ 1.0-1.4 mmHg 72-75 °C @ 0.3 mmHg | [2] |

| Density | 1.06 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.445 | [5] |

Table 2: Enantiomer-Specific Properties

| Property | (R)-Garner's Aldehyde | (S)-Garner's Aldehyde | Reference(s) |

| CAS Number | 95715-87-0 | 102308-32-7 | [2] |

| Source | D-Serine | L-Serine | [1] |

| Optical Rotation | [α]D²⁷ +103° (c=1, CHCl₃) | [α]D -91.7° (c=1.34, CHCl₃) | [2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of Garner's aldehyde. Due to restricted rotation around the N-Boc bond, it is common to observe peak doubling in NMR spectra.

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 9.62 & 9.55 (1H, broad s, CHO), 4.36 & 4.20 (1H, m), 4.09 (2H, m), 1.63 & 1.60 (3H, s), 1.57 & 1.51 (3H, s), 1.52 & 1.45 (9H, s) | [6] |

| ¹³C NMR | Expected Chemical Shifts (ppm): 190-200 (Aldehyde C=O), 150-155 (Boc C=O), 93-95 (Quaternary C of acetonide), 79-81 (Quaternary C of Boc), 65-68 (CH₂ of oxazolidine), 60-63 (CH of oxazolidine), 28-29 (CH₃ of Boc), 22-27 (CH₃ of acetonide) | [7][8][9] |

| IR | (Thin Film) ν (cm⁻¹): ~2980 (C-H stretch, alkyl), ~2830 & ~2720 (C-H stretch, aldehyde), 1740 (C=O stretch, aldehyde), 1710 (C=O stretch, Boc carbamate) | [5][6] |

Experimental Protocols: Synthesis of Garner's Aldehyde

The preparation of enantiomerically pure Garner's aldehyde is critical. Several methods have been developed, most originating from the corresponding enantiomer of serine. The key transformation is the reduction of a protected serine ester to the aldehyde, which must be performed at low temperatures to prevent racemization.

The Koskinen Procedure (from L-Serine)

This procedure is a widely adopted method for producing (S)-Garner's aldehyde with high enantiopurity (97% ee).[1]

Step 1: Esterification of L-Serine

-

Acetyl chloride is added dropwise to methanol at 0 °C, then heated to 50 °C to form HCl in situ.

-

L-Serine is added, and the mixture is refluxed to produce the methyl ester hydrochloride salt (yield: 99%).

Step 2: N-Boc Protection

-

The serine methyl ester hydrochloride is dissolved in CH₂Cl₂.

-

Triethylamine (Et₃N) and di-tert-butyl dicarbonate ((Boc)₂O) are added at 0 °C and the mixture is allowed to warm to room temperature (yield: 95-99%).

Step 3: Acetonide Formation

-

The N-Boc protected serine methyl ester is dissolved in CH₂Cl₂.

-

2,2-Dimethoxypropane and a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) are added at room temperature to form the fully protected ester (yield: 86% after distillation).

Step 4: Reduction to Aldehyde

-

The protected ester is dissolved in toluene and cooled to -78 °C.

-

A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise, maintaining the temperature below -75 °C to prevent over-reduction and racemization.

-

The reaction is quenched with methanol and worked up with an aqueous Rochelle's salt solution to break up aluminum salt emulsions.

-

The crude product is purified by high-vacuum distillation to yield (S)-Garner's aldehyde (yield: 82-84%).[1]

Stability and Storage

Garner's aldehyde is configurationally stable, but chemical purity can degrade over time. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[10] For long-term storage, freezing is effective; pure aldehyde may crystallize in the freezer.[1] Due to its sensitivity to oxidation, exposure to air should be minimized.

References

- 1. tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. 95715-87-0|(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. (S)-(-)-3-Boc-2,2-二甲基噁唑烷-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, CAS No. 95715-87-0 - iChemical [ichemical.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. compoundchem.com [compoundchem.com]

- 10. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde | (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde | Glycogen Bioscience [glycogenbio.com]

(S)-Garner's Aldehyde: A Technical Overview

(S)-Garner's aldehyde, a pivotal chiral building block in asymmetric synthesis, is prized by researchers and drug development professionals for its role in constructing complex molecules with high stereochemical control. This guide provides core technical data, outlines a representative experimental protocol for its preparation, and illustrates the logical workflow for its characterization.

Molecular and Physicochemical Data

(S)-Garner's aldehyde, systematically named tert-Butyl (S)-(−)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, is a colorless liquid at room temperature.[1] Its molecular structure incorporates a protected serine derivative, making it an invaluable precursor for the synthesis of amino sugars, alkaloids, and other nitrogen-containing natural products and pharmaceuticals.[1][2]

The fundamental properties of (S)-Garner's aldehyde are summarized below. The molecular formula is C₁₁H₁₉NO₄.[1][3][4][5] This composition results in a molecular weight of approximately 229.27 g/mol .[1][3]

| Identifier | Value | Reference |

| Systematic Name | tert-Butyl (S)-(−)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate | [3] |

| Synonyms | (−)-N-Boc-N,O-isopropylidene-L-serinal | [3] |

| CAS Number | 102308-32-7 | [1][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4][5] |

| Molecular Weight | 229.27 g/mol | [1][3] |

| Percent Composition | C: 57.63%, H: 8.35%, N: 6.11%, O: 27.91% | [1] |

| Physical Form | Colorless Liquid | [1] |

| Boiling Point | 83-88 °C at 1.0-1.4 mmHg | [1] |

Experimental Protocols: Synthesis of (S)-Garner's Aldehyde

The preparation of (S)-Garner's aldehyde from L-serine is a well-established multi-step process. The following protocol is a representative example based on common literature procedures.

Objective: To synthesize (S)-Garner's aldehyde from L-serine.

Materials:

-

L-serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Benzene

-

Diisobutylaluminium hydride (DIBAL-H)

-

Toluene

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

N-Boc Protection: L-serine is first protected with a tert-butyloxycarbonyl (Boc) group. L-serine is dissolved in aqueous sodium hydroxide and dioxane. Di-tert-butyl dicarbonate is added, and the reaction is stirred until completion to yield N-Boc-L-serine.

-

Acetonide Formation: The N-Boc-L-serine is then treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene. This step forms the oxazolidine ring, resulting in the corresponding protected ester.

-

Reduction to Aldehyde: The final step is the partial reduction of the ester to the aldehyde. The protected ester is dissolved in an anhydrous solvent such as toluene and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is carefully monitored. Upon completion, the reaction is quenched, and the product, (S)-Garner's aldehyde, is isolated and purified, typically by column chromatography.[2]

Logical and Experimental Workflow

The process from starting material to the final, characterized product follows a logical sequence of synthesis, purification, and analysis. This workflow is crucial for ensuring the desired compound is obtained with high purity and the correct stereochemistry.

Caption: Workflow for the synthesis and characterization of (S)-Garner's aldehyde.

As (S)-Garner's aldehyde is a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, it serves as a versatile starting material for the synthesis of molecules that may interact with such pathways. Its utility lies in the ability to introduce a specific stereocenter, which is often critical for the biological activity of the final target molecule.

References

- 1. Garner's Aldehyde [drugfuture.com]

- 2. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 3. Garner's aldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Structure and Synthesis of N-Boc-N,O-isopropylidene-L-serinal (Garner's Aldehyde)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N,O-isopropylidene-L-serinal, a chiral building block of significant importance in contemporary organic synthesis and drug development. Commonly known as (S)-Garner's aldehyde, this compound serves as a versatile starting material for the asymmetric synthesis of a wide array of complex molecules, including amino sugars, amino alcohols, and various natural products.[1] This guide details its structural features, spectroscopic profile, and a reliable synthetic protocol.

Chemical Structure and Properties

N-Boc-N,O-isopropylidene-L-serinal is a protected derivative of L-serinal. The amine and hydroxyl groups are masked as a Boc-protected oxazolidine, which imparts configurational stability to the α-stereocenter, preventing epimerization under many reaction conditions.[1][2]

The molecule exists in a dynamic equilibrium between two conformers due to the restricted rotation around the carbamate C-N bond. This phenomenon is observable in its NMR spectrum, where a doubling of some signals is apparent.[3]

Table 1: Physical and Chemical Properties of (S)-Garner's Aldehyde

| Property | Value | Reference |

| IUPAC Name | (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | [2] |

| Common Name | (S)-Garner's Aldehyde | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | Colorless to yellow viscous liquid | |

| Boiling Point | 83-88 °C at 1.0-1.4 mmHg | |

| Optical Rotation | [α]²³D -93.3° (c 1.10, CHCl₃) | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of (S)-Garner's Aldehyde.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, C₆D₆, 70°C)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.33 | br s | 1H | CHO | [2] |

| 3.91 | m | 1H | H-4 | [2] |

| 3.67 | d, J = 7.6 Hz | 1H | H-5 | [2] |

| 3.57 | d, J = 7.6 Hz | 1H | H-5 | [2] |

| 1.58 | br s | 3H | C(CH₃)₂ | [2] |

| 1.40 | br s | 3H | C(CH₃)₂ | [2] |

| 1.34 | s | 9H | C(CH₃)₃ | [2] |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, C₆D₆, 70°C)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 198.0 | CHO | [2] |

| 151.8 | NCOO | [2] |

| 95.0 | C-2 | [2] |

| 80.6 | C(CH₃)₃ | [2] |

| 65.1 | C-5 | [2] |

| 63.7 | C-4 | [2] |

| 28.3 | C(CH₃)₃ | [2] |

| 26.0 | C(CH₃)₂ | [2] |

| 24.1 | C(CH₃)₂ | [2] |

Table 4: Infrared (IR) Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1739 | C=O stretch (aldehyde) | [2] |

| 1710 | C=O stretch (Boc carbamate) | [2] |

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 229 | [M]⁺ | Molecular Ion |

| 228 | [M-H]⁺ | α-cleavage (loss of H radical) |

| 200 | [M-CHO]⁺ | α-cleavage (loss of formyl radical) |

| 173 | [M-C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 129 | [M-Boc]⁺ | Loss of the Boc group |

| 100 | [M-C₄H₉O₂]⁺ | Cleavage of the Boc group and loss of a proton |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

The following is a detailed, multi-step procedure for the synthesis of (S)-Garner's Aldehyde, adapted from a reliable and widely cited method.

Synthesis of (S)-Garner's Aldehyde from L-Serine

This synthesis involves four main steps:

-

Esterification of L-Serine to its methyl ester hydrochloride.

-

N-Boc protection of the serine methyl ester.

-

Cyclization to form the N,O-isopropylidene protected intermediate.

-

Reduction of the methyl ester to the aldehyde.

Caption: Synthetic workflow for the preparation of (S)-Garner's Aldehyde from L-Serine.

A. (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine methyl ester hydrochloride)

-

To a stirred suspension of L-serine (25.0 g, 238 mmol) in methanol (250 mL) at 0 °C is slowly added thionyl chloride (21.0 mL, 288 mmol).

-

The reaction mixture is allowed to warm to room temperature and then heated at reflux for 2 hours.

-

The solvent is removed under reduced pressure to yield the crude product as a white solid.

B. (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (N-Boc-L-serine methyl ester)

-

The crude L-serine methyl ester hydrochloride is dissolved in dichloromethane (250 mL).

-

The solution is cooled to 0 °C, and triethylamine (70.0 mL, 502 mmol) is added, followed by di-tert-butyl dicarbonate (57.0 g, 261 mmol).

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

C. (S)-tert-Butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate

-

To a solution of N-Boc-L-serine methyl ester (45.6 mmol) in acetone (165 mL) is added 2,2-dimethoxypropane (50 mL, 400 mmol) and boron trifluoride etherate (0.35 mL, 2.8 mmol).[2]

-

The solution is stirred at room temperature for 2.5 hours.[2]

-

Triethylamine (0.9 mL) is added to quench the reaction, and the solvent is removed under reduced pressure.[2]

-

The residue is taken up in diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.

D. (S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)

-

A solution of the crude (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

-

A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.0 M) is added dropwise, keeping the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of methanol, followed by water.

-

The mixture is allowed to warm to room temperature and filtered through Celite.

-

The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the pure (S)-Garner's aldehyde.

Applications in Drug Development

Garner's aldehyde is a cornerstone in the synthesis of chiral molecules for drug discovery and development. Its utility stems from the predictable stereochemical outcome of nucleophilic additions to the aldehyde, allowing for the construction of complex stereogenic centers. It has been employed in the synthesis of:

-

Unnatural amino acids: Serving as a chiral template for the introduction of diverse side chains.

-

Iminosugars: Potent glycosidase inhibitors with potential applications as antiviral and anticancer agents.

-

Sphingolipids and their analogues: Important signaling molecules and components of cell membranes.

-

Peptide isosteres: Modified peptides with improved pharmacokinetic properties.

The configurational stability and the versatility of the protecting groups make Garner's aldehyde an invaluable tool for medicinal chemists in the construction of novel and complex pharmacologically active compounds.

References

Spectroscopic Profile of Garner's Aldehyde: A Technical Guide

Introduction: Garner's aldehyde, formally known as (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a pivotal chiral building block in modern organic synthesis. Its stereochemical stability and versatile reactivity have established it as an indispensable intermediate for the asymmetric synthesis of a wide array of complex molecules, including amino alcohols, sugars, and various natural products. A thorough understanding of its spectroscopic characteristics is fundamental for reaction monitoring, quality control, and structural verification. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Garner's aldehyde, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The structural features of Garner's aldehyde give rise to a distinct spectroscopic signature. The presence of a tert-butoxycarbonyl (Boc) protecting group often leads to the observation of doubled peaks in the NMR spectrum due to restricted rotation around the N-C(O) amide bond, resulting in the presence of rotamers.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (300 MHz, CDCl₃)

The proton NMR spectrum of Garner's aldehyde is characterized by the downfield signal of the aldehydic proton and the distinct resonances of the oxazolidine and Boc groups. The presence of rotamers can cause peak broadening or doubling for protons near the carbamate functionality.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.62 and 9.55 | br s | 1H | CHO |

| 4.36 and 4.20 | m | 1H | N-CH-CHO |

| 4.09 | m | 2H | O-CH₂ |

| 1.63 and 1.60 | s | 3H | C(CH₃)₂ |

| 1.57 and 1.51 | s | 3H | C(CH₃)₂ |

| 1.52 and 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: The doubling of peaks is attributed to the presence of rotamers due to restricted rotation around the carbamate N-C bond.[1]

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 190 - 200 | CH | C HO |

| 150 - 155 | C | N-C (O)-O (Boc) |

| 90 - 100 | C | O-C (CH₃)₂-N |

| 79 - 82 | C | O-C (CH₃)₃ (Boc) |

| 65 - 70 | CH₂ | O-C H₂ |

| 60 - 65 | CH | N-C H-CHO |

| 28 - 29 | CH₃ | O-C(C H₃)₃ (Boc) |

| 20 - 27 | CH₃ | O-C(C H₃)₂-N |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the two carbonyl groups present in the molecule.

| Frequency (ν) cm⁻¹ | Functional Group | Assignment |

| 1740 | C=O (stretch) | Aldehyde (CHO)[1] |

| 1710 | C=O (stretch) | Carbamate (Boc)[1] |

| 2830 - 2695 | C-H (stretch) | Aldehyde (O=C-H )[5] |

Experimental Protocols

Standard procedures for obtaining high-quality spectroscopic data for organic compounds like Garner's aldehyde are detailed below.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Garner's aldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 300 MHz Spectrometer):

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is typical.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Place one or two drops of neat Garner's aldehyde (which is a liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).

-

Workflow for Spectroscopic Analysis

The logical flow from sample to final structural confirmation using NMR and IR spectroscopy is a standardized process in chemical research.

References

The Stereochemical Cornerstone: A Technical Guide to (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, widely known in the scientific community as Garner's aldehyde, stands as a paramount chiral building block in modern organic synthesis.[1][2][3] Its rigid cyclic structure, derived from L-serine, provides a stable and predictable platform for stereocontrolled carbon-carbon bond formation, making it an invaluable tool in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] This technical guide delves into the core aspects of Garner's aldehyde, focusing on its chirality, synthesis, and key applications.

Physicochemical and Spectroscopic Data

The intrinsic chirality of Garner's aldehyde is quantitatively defined by its optical rotation. The following tables summarize its key physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][5][6][7][8][9] |

| Molecular Weight | 229.27 g/mol | [5][6][7][8] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 83-88 °C at 1.0-1.4 mmHg; 72-75 °C at 0.3 mmHg | [5][6][7] |

| Density | 1.06 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.445 | [7] |

| Specific Rotation ([α]20/D) | -90° (c = 1 in chloroform) | [7] |

| CAS Number | 102308-32-7 | [5][6][7] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | 9.62 and 9.55 (1H, br s, CHO), 4.36 and 4.20 (1H, m), 4.09 (2H, m), 1.63 and 1.60 (3H, s), 1.57 and 1.51 (3H, s), 1.52 and 1.45 (9H, s) | [5] |

| IR (thin film) | 1740 (CHO), 1710 (BOC) | [5] |

Note: The doubling of peaks in the ¹H NMR spectrum is attributed to restricted rotation around the N-Boc bond.[5]

Synthesis of (S)-Garner's Aldehyde: Experimental Protocols

The preparation of enantiomerically pure Garner's aldehyde is critical for its successful application. Several synthetic routes have been developed, with the primary goal of minimizing epimerization of the sensitive stereocenter.

Original Garner Procedure

This method, first reported by Philip Garner, involves a four-step sequence starting from L-serine.[1][2] Although effective, some loss of enantiomeric excess (5-7%) was observed during the final reduction step.[1]

Experimental Protocol:

-

N-Boc Protection: L-serine is reacted with Boc anhydride in dioxane.[1]

-

Esterification: The carboxylic acid is esterified with iodomethane under basic conditions in dimethylformamide (DMF).[1]

-

Acetonide Formation: The dimethyloxazolidine ring is formed using 2,2-dimethoxypropane (DMP) and a catalytic amount of p-toluenesulfonic acid in refluxing benzene.[1]

-

Reduction: The methyl ester is reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78 °C.[1]

Koskinen's Modified Procedure

This improved procedure offers a higher overall yield and can be performed on a large scale.[1][2] A key modification is the reversal of the N-protection and esterification steps.

Experimental Protocol:

-

Esterification: L-serine is first esterified using acetyl chloride in methanol.[1][2]

-

N-Boc Protection: The resulting serine methyl ester hydrochloride is then protected with Boc anhydride.[1][2]

-

Acetonide Formation: The acetonide is introduced using 2,2-dimethoxypropane and boron trifluoride etherate as a Lewis acid catalyst.[1][2]

-

Reduction: The ester is reduced to the aldehyde with DIBAL-H at a strictly controlled temperature below -75 °C to yield the aldehyde with 97% enantiomeric excess.[1][2]

References

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 3. Garner's aldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: GARNER ALDEHYDE SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 6. Garner's Aldehyde [drugfuture.com]

- 7. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 95 102308-32-7 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]

Garner's Aldehyde: A Chiral Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Garner's aldehyde, formally known as (4R)- or (4S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a versatile and widely utilized chiral building block in modern organic synthesis. Its conformational rigidity, due to the presence of the oxazolidine ring, and the stereodefined α-amino aldehyde functionality make it an invaluable precursor for the asymmetric synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of Garner's aldehyde, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Garner's Aldehyde

The enantiopure forms of Garner's aldehyde are accessible through several synthetic routes, primarily starting from the chiral pool of L- or D-serine. More recently, an asymmetric catalytic approach has been developed.

Synthesis from Serine

The classical approach to Garner's aldehyde involves the protection of serine followed by reduction of the corresponding ester. Several modifications to the original Garner procedure have been developed to improve yields and minimize epimerization.

Table 1: Comparison of Synthetic Routes to (S)-Garner's Aldehyde from L-Serine

| Method | Key Steps | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Garner | 1. Boc protection2. Esterification (MeI)3. Acetonide formation4. DIBAL-H reduction | 46–58 | 93–95 | [1] |

| Dondoni | 1. Esterification (HCl/MeOH)2. Boc protection3. Acetonide formation4. LiAlH₄ reduction5. Swern oxidation | 75–85 | 96–98 | [2] |

| Koskinen | 1. Esterification (AcCl/MeOH)2. Boc protection3. Acetonide formation4. DIBAL-H reduction | 66–71 | 97 | [2][3] |

Diagram 1: Synthetic Routes to Garner's Aldehyde from Serine

References

The Cornerstone of Chirality: A Technical Guide to Chiral Pool Synthesis Utilizing L-Serine

Introduction

In the landscape of modern synthetic organic chemistry and drug development, the precise control of stereochemistry is paramount. Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, stands as a powerful and efficient approach to the construction of complex chiral molecules. Among the diverse array of chiral building blocks provided by nature, the proteinogenic amino acid L-serine has emerged as a particularly versatile and valuable starting material. Its inherent chirality, coupled with the presence of three distinct functional groups—a carboxylic acid, an amine, and a primary alcohol—offers a rich platform for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the use of L-serine in chiral pool synthesis, detailing key transformations, experimental protocols, and quantitative data for the synthesis of valuable chiral intermediates.

Protecting Group Strategies: A Prerequisite for Selectivity

The trifunctional nature of L-serine necessitates a judicious selection and application of protecting groups to achieve regioselective transformations. The choice of protecting groups for the amine and carboxyl functionalities is critical to prevent undesired side reactions and to direct the reactivity of the molecule.

A common and effective strategy involves the simultaneous protection of the amino and hydroxyl groups through the formation of an oxazolidine ring, while the carboxyl group is typically converted to an ester. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in L-serine derivatives due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] The benzyl group (Bzl) is another common choice for protecting the hydroxyl and carboxyl groups, often removed by catalytic hydrogenation.[1] The selection of an appropriate protecting group strategy is dictated by the desired synthetic route and the compatibility of the protecting groups with subsequent reaction conditions.

Garner's Aldehyde: A Versatile Chiral Building Block from L-Serine

One of the most valuable and widely utilized chiral intermediates derived from L-serine is (S)-2,2-dimethyl-1,3-oxazolidine-4-carbaldehyde, commonly known as Garner's aldehyde. This compound serves as a cornerstone in the asymmetric synthesis of a vast array of natural products and pharmaceuticals. The synthesis of Garner's aldehyde from L-serine typically involves a three-step sequence: protection of the amino and hydroxyl groups, esterification of the carboxylic acid, and subsequent reduction of the ester to the aldehyde.

Synthetic Pathway to Garner's Aldehyde

The logical flow for a common synthesis of Garner's aldehyde is depicted below. This pathway highlights the key transformations from L-serine to the final chiral aldehyde.

Caption: Synthetic workflow for the preparation of Garner's aldehyde from L-serine.

Experimental Protocols and Quantitative Data for Garner's Aldehyde Synthesis

Several methods have been developed for the synthesis of Garner's aldehyde, each with its own advantages. The following tables summarize the quantitative data for two prominent procedures and provide a detailed experimental protocol for a high-yielding method.

Table 1: Comparison of Synthetic Routes to Garner's Aldehyde

| Method | Key Reagents | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Original Garner Procedure | (Boc)₂O, CH₃I, p-TsOH, DIBAL-H | 46-58 | Not specified | [2] |

| Koskinen Procedure | AcCl, MeOH; (Boc)₂O; Me₂C(OMe)₂, BF₃·Et₂O; DIBAL-H | 66-71 | 97 | [2] |

Experimental Protocol: The Koskinen Procedure for Garner's Aldehyde [2]

-

Esterification: L-serine is esterified using acetyl chloride in methanol.

-

N-protection: The resulting amino ester hydrochloride is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Oxazolidine Formation: The N-Boc-serine methyl ester is reacted with 2,2-dimethoxypropane and a catalytic amount of boron trifluoride etherate to form the oxazolidine ring.

-

Reduction: The oxazolidine ester is then reduced to Garner's aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

Chiral Aziridines: Strained Rings with Synthetic Potential

Chiral aziridines are valuable synthetic intermediates due to their high ring strain, which facilitates stereospecific ring-opening reactions with a variety of nucleophiles. L-serine can be converted into chiral aziridine-2-carboxylates, which serve as precursors to other chiral molecules, including non-natural amino acids.

Synthetic Pathway to Chiral Aziridines from L-Serine

A common strategy for the synthesis of chiral aziridines from L-serine involves the activation of the hydroxyl group, followed by intramolecular cyclization.

Caption: General workflow for the synthesis of chiral aziridines from L-serine.

Experimental Protocols and Quantitative Data for Chiral Aziridine Synthesis

The synthesis of N-tosyl-L-serine methyl ester followed by base-induced cyclization is a representative method for preparing chiral aziridines.

Table 2: Synthesis of a Chiral Aziridine from L-Serine

| Product | Starting Material | Key Reagents | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-Tosyl-aziridine-2-carboxylate | N-Tosyl-L-serine methyl ester | K₂CO₃, MeOH | High (not specified) | Not applicable | General Method |

Experimental Protocol: Synthesis of Methyl (2S)-1-tosylaziridine-2-carboxylate

-

N-Tosylation: L-serine methyl ester hydrochloride is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane at 0 °C to room temperature.

-

O-Mesylation: The resulting N-tosyl-L-serine methyl ester is then reacted with methanesulfonyl chloride (MsCl) and a base to activate the hydroxyl group.

-

Cyclization: The crude O-mesyl derivative is treated with a base such as potassium carbonate in methanol to effect intramolecular cyclization to the aziridine.

Chiral β-Lactams: The Core of Vital Antibiotics

The β-lactam ring is a core structural motif in a wide range of antibiotics, including penicillins and cephalosporins. Chiral pool synthesis using L-serine provides an effective route to enantiomerically pure β-lactams. The synthesis often proceeds via an aziridine intermediate or through direct cyclization of a β-amino acid derivative.

Synthetic Pathway to Chiral β-Lactams from L-Serine

A representative pathway involves the conversion of L-serine to a β-amino ester, which is then cyclized to form the β-lactam ring.

Caption: A general workflow for the synthesis of chiral β-lactams from L-serine.

Experimental Protocols and Quantitative Data for Chiral β-Lactam Synthesis

The stereoselective synthesis of β-lactams often involves multi-step sequences with careful control of stereochemistry.

Table 3: Stereoselective Synthesis of a β-Lactam from a Serine Derivative

| Product | Starting Material | Key Reagents | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| cis-3-Hydroxy-4-phenyl-azetidin-2-one | N-p-methoxyphenyl-L-serine derivative | Grignard Reagent | 85 | >98:2 | [3] |

Experimental Protocol: Synthesis of a Chiral β-Lactam [3]

-

Preparation of the β-Amino Ester: A protected L-serine derivative is converted to a β-amino ester. This can be achieved through various methods, including a Mitsunobu reaction to introduce a nitrogen nucleophile at the β-position with inversion of configuration.

-

Cyclization: The resulting β-amino ester is then subjected to cyclization. A common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which acts as a base to promote the intramolecular condensation to form the four-membered β-lactam ring.

Chiral Pyrrolidines: Privileged Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. Its stereochemically rich framework makes it a highly desirable target in organic synthesis. L-serine serves as an excellent starting material for the enantioselective synthesis of substituted pyrrolidines.

Synthetic Pathway to Chiral Pyrrolidines from L-Serine

A common approach involves the conversion of L-serine into a suitable precursor that can undergo intramolecular cyclization.

Caption: A general workflow for the synthesis of chiral pyrrolidines from an L-serine derivative.

Experimental Protocols and Quantitative Data for Chiral Pyrrolidine Synthesis

The synthesis of chiral pyrrolidines from L-serine often involves multiple steps with the potential for high diastereoselectivity.

Table 4: Synthesis of a Chiral Pyrrolidine Derivative

| Product | Starting Material | Key Reagents | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-alkylated noncanonical amino acid | L-serine and a ketone | Tryptophan synthase variant | 30 | >94:6 | [4] |

Experimental Protocol: Biocatalytic Synthesis of a Chiral Pyrrolidine Derivative [4]

-

Enzymatic Coupling: A tryptophan synthase variant is used to couple L-serine with a ketone precursor. This biocatalytic reaction proceeds under mild, aqueous conditions.

-

Intramolecular C-H Amination: An engineered cytochrome P450 enzyme can then be used to catalyze an intramolecular C(sp³)–H amination of an organic azide derived from the coupled product to form the pyrrolidine ring with good enantioselectivity.

L-serine stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability, inherent chirality, and versatile functionality provide a robust starting point for the efficient and stereoselective synthesis of a diverse range of valuable chiral molecules. From the workhorse intermediate Garner's aldehyde to the medicinally relevant aziridines, β-lactams, and pyrrolidines, L-serine continues to be an indispensable tool for researchers and scientists in academia and the pharmaceutical industry. The continued development of novel synthetic methodologies originating from this simple amino acid will undoubtedly lead to the discovery and production of new and improved therapeutics.

References

A Technical Guide to the Configurational Stability of Garner's Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Garner's aldehyde, formally known as (R)- or (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a cornerstone chiral building block in modern asymmetric synthesis.[1][2][3][4] Its utility stems from its predictable stereochemistry and its ability to undergo a variety of transformations to introduce new stereocenters with high diastereoselectivity. However, the true value of Garner's aldehyde is intrinsically linked to its configurational stability. The stereocenter at the C4 position of the oxazolidine ring is susceptible to epimerization under certain conditions, a phenomenon that can compromise the enantiopurity of synthetic intermediates and the final target molecule. This technical guide provides an in-depth analysis of the factors influencing the configurational stability of Garner's aldehyde, methods to mitigate epimerization, and protocols for assessing its stereochemical integrity.

Synthesis and Inherent Stability

The synthesis of Garner's aldehyde itself presents the first potential challenge to its configurational integrity. The most common synthetic routes start from L- or D-serine and involve protection of the amino and hydroxyl groups, followed by reduction of the resulting ester to the aldehyde.[1][2][3]

Several synthetic procedures have been developed to access Garner's aldehyde, each with its own advantages and potential pitfalls regarding stereochemical purity.

-

The Original Garner Procedure: This method involves Boc protection of the amino group of serine, esterification, acetonide formation, and finally, reduction of the ester with diisobutylaluminium hydride (DIBAL-H).[1][2][3] While effective, this final reduction step has been reported to cause a slight loss of enantiomeric excess (ee), typically in the range of 5-7%, resulting in an ee of 93-95%.[1][2][3]

-

The Dondoni Modification: To circumvent the potential for epimerization during the final reduction step, Dondoni and co-workers developed a procedure that involves oxidation of the corresponding alcohol.[2][3] The Swern oxidation, a common method for this transformation, can, however, lead to significant racemization if not performed with care. The choice of base is critical; using the sterically hindered base N,N-diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine (Et₃N) has been shown to suppress epimerization, yielding the aldehyde with an enantiopurity of 96-98% ee.[2][3]

Table 1: Comparison of Synthetic Methods and Resulting Enantiomeric Excess

| Synthetic Method | Key Reagent/Condition | Reported Enantiomeric Excess (ee) | Reference |

| Original Garner Procedure | DIBAL-H reduction | 93-95% | [1],[2],[3] |

| Dondoni Modification (Swern with Et₃N) | Swern Oxidation with Et₃N | 85% | [2],[3] |

| Dondoni Modification (Swern with DIPEA) | Swern Oxidation with DIPEA | 96-98% | [2],[3] |

The inherent stability of Garner's aldehyde is largely attributed to the presence of the oxazolidine ring and the Boc protecting group. The rigid five-membered ring restricts conformational flexibility, which in turn shields the α-proton from abstraction. The bulky tert-butoxycarbonyl (Boc) group further contributes to this steric hindrance.

Configurational Stability in Key Reactions

The true test of Garner's aldehyde's configurational stability lies in its behavior during subsequent chemical transformations.

Nucleophilic additions to the aldehyde carbonyl are one of the most common applications of this chiral building block. Generally, the stereocenter is configurationally stable during these reactions.[1][2][3] For instance, the addition of organolithium and Grignard reagents proceeds with high diastereoselectivity and without significant epimerization.[2]

Table 2: Stereochemical Outcome of Nucleophilic Additions

| Nucleophile | Reaction Conditions | Diastereomeric Ratio (anti:syn) | Epimerization | Reference |

| Vinyllithium | THF | 5:1 | Not observed | [2] |

| Vinylmagnesium bromide | THF | 3:1 | Not observed | [2] |

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for carbon-carbon bond formation. However, the basic conditions often employed in these reactions can pose a threat to the stereochemical integrity of Garner's aldehyde.

-

Wittig Reaction: The reactivity of the phosphorus ylide is a key factor. Stabilized ylides are less basic and therefore less likely to cause epimerization.[1] In contrast, non-stabilized ylides, which are more basic, can lead to a loss of enantiomeric purity.

-

Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate anions used in the HWE reaction are generally more nucleophilic and less basic than Wittig ylides, reducing the risk of epimerization. However, under certain conditions, some loss of chiral integrity has been observed.[1] The use of milder bases and additives can mitigate this issue. For example, the use of LiCl or NaI with DBU or DIPEA, or Ba(OH)₂ in aqueous THF, has been shown to be effective in preventing epimerization.[1]

Table 3: Conditions for Stereoretentive Olefination Reactions

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| HWE | Triethoxyphosphonoacetate, LiCl, DBU/DIPEA | Avoids epimerization | [1] |

| HWE | Triethoxyphosphonoacetate, Ba(OH)₂ in aq. THF | Prevents epimerization | [1] |

| HWE | Lithium hexafluoroisopropoxide | Mild base, avoids epimerization | [1] |

Experimental Protocols

This protocol is adapted from the procedure described by Dondoni and co-workers, which minimizes epimerization.[2][3]

Materials:

-

(S)-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4-methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (1.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of (S)-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4-methanol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

DIPEA (5.0 eq) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C.

-

The reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel.

The enantiomeric purity of Garner's aldehyde can be determined by converting the corresponding alcohol to its Mosher's esters and analyzing the resulting diastereomers by ¹H NMR or ¹⁹F NMR spectroscopy.

Materials:

-

(S)- or (R)-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4-methanol (obtained by reduction of the aldehyde)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq) at 0 °C is added (R)-(-)-Mosher's acid chloride (1.2 eq).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water and extracted with DCM.

-

The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting diastereomeric esters are analyzed by ¹H NMR or ¹⁹F NMR spectroscopy to determine the enantiomeric excess by integration of the signals corresponding to each diastereomer.

Visualizing Reaction Pathways and Workflows

The epimerization of Garner's aldehyde proceeds through the formation of an enolate intermediate under basic conditions. The planarity of the enolate allows for protonation from either face, leading to racemization.

References

- 1. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. research.aalto.fi [research.aalto.fi]

A Technical Guide to Garner's Aldehyde in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Garner's aldehyde, formally known as (4R)- and (4S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a cornerstone chiral building block in modern asymmetric synthesis. Since its introduction, it has become an indispensable tool for the stereocontrolled synthesis of a vast array of complex molecules, particularly those containing amino alcohol functionalities. This guide provides an in-depth overview of its key features, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.

Core Attributes of Garner's Aldehyde

Garner's aldehyde is a configurationally stable, serine-derived chiral aldehyde. Its utility in asymmetric synthesis stems from several key features:

-

Chiral Integrity: The stereocenter alpha to the aldehyde group is robust and generally does not epimerize under a wide range of reaction conditions, a crucial aspect for maintaining enantiopurity throughout a synthetic sequence.[1][2]

-

Versatile Reactivity: The aldehyde functionality serves as a versatile handle for a multitude of carbon-carbon bond-forming reactions, including nucleophilic additions, olefinations, and aldol reactions.[1][3][4][5]

-

Facial Selectivity: The bulky tert-butoxycarbonyl (Boc) protecting group and the oxazolidine ring create a sterically hindered environment, leading to high diastereoselectivity in nucleophilic additions to the aldehyde. The Felkin-Anh model is often invoked to predict the stereochemical outcome of these reactions.[1][2]

-

Protecting Group Functionality: The oxazolidine ring serves as a protecting group for both the amine and the hydroxyl group of the parent amino acid, serine. This allows for the selective manipulation of other parts of the molecule.

Synthesis of Garner's Aldehyde

Several synthetic routes to Garner's aldehyde have been developed, with the choice of method often depending on the desired scale and available starting materials. The original synthesis reported by Philip Garner has been modified and optimized over the years to improve yields and reduce the use of hazardous reagents.[1][2]

Representative Synthetic Protocols

The following table summarizes common procedures for the preparation of Garner's aldehyde, starting from L-serine.

| Step | Reagent and Conditions | Yield (%) | Reference |

| Garner's Original Procedure | |||

| 1. Boc Protection | (Boc)₂O, dioxane | - | [1] |

| 2. Esterification | CH₃I, base, DMF | - | [1] |

| 3. Acetonide Formation | 2,2-dimethoxypropane, p-TsOH, benzene, reflux | 70-89 | [6] |

| 4. Reduction | DIBAL-H, toluene, -78 °C | 76 | [6] |

| Koskinen's Modified Procedure | |||

| 1. Esterification | AcCl, MeOH, 0 °C to 50 °C | 99 | [1] |

| 2. Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, 0 °C to rt | 95-99 | [1] |

| 3. Acetonide Formation | Me₂C(OMe)₂, BF₃·Et₂O, CH₂Cl₂, rt | 86 | [1] |

| 4. Reduction | DIBAL-H, toluene, -84 °C | 82-84 | [1] |

Note: The original Garner procedure was reported to have some epimerization (5-7% loss of ee).[1][2] The Koskinen procedure provides the (S)-enantiomer in a 66-71% overall yield.[1]

Experimental Protocol: Koskinen's Synthesis of (S)-Garner's Aldehyde

This protocol is an adaptation from the procedure described by Koskinen and coworkers.[1]

Step 1: Esterification of L-Serine L-Serine is suspended in methanol and cooled to 0 °C. Acetyl chloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to 50 °C until the reaction is complete. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.

Step 2: N-Boc Protection The serine methyl ester hydrochloride is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then worked up to yield the N-Boc protected serine methyl ester.

Step 3: Acetonide Formation The N-Boc protected serine methyl ester is dissolved in dichloromethane. 2,2-Dimethoxypropane is added, followed by a catalytic amount of boron trifluoride etherate. The reaction is stirred at room temperature until the starting material is consumed. The product is purified by distillation under high vacuum.

Step 4: Reduction to Garner's Aldehyde The fully protected serine ester is dissolved in toluene and cooled to -84 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise, maintaining the temperature below -75 °C to prevent over-reduction and epimerization. The reaction is quenched and worked up to afford (S)-Garner's aldehyde, which is typically purified by high vacuum distillation.

Key Reactions and Stereoselectivity

Garner's aldehyde is a versatile electrophile that undergoes a variety of stereoselective transformations.

Nucleophilic Additions

The addition of organometallic reagents to Garner's aldehyde is a common strategy for carbon-carbon bond formation and the creation of a new stereocenter. The stereochemical outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

The following diagram illustrates the general pathway for nucleophilic addition to Garner's aldehyde, leading to the formation of syn and anti diastereomers.

Caption: Nucleophilic addition to Garner's aldehyde.

The high anti-selectivity observed in many reactions is rationalized by the Felkin-Anh model, where the nucleophile attacks from the sterically least hindered face.[1][2]

The following table summarizes the diastereoselectivity of various nucleophilic additions to Garner's aldehyde.

| Nucleophile (R-M) | Conditions | anti:syn Ratio | Yield (%) | Reference |

| Vinylmagnesium bromide | THF, -78 °C | 6:1 | 80 | [7] |

| PhMgBr | - | - | - | [7] |

| Lithium ethyl propiolate | HMPT/THF, -78 °C | 13:1 | 75 | [2] |

| Phenylboronic acid / RhCl₃·3H₂O | NaOMe | >30:1 | 71 | [1] |

| 1-Octenylboronic acid / RhCl₃·3H₂O | NaOMe | 4.6:1 | 78 | [1] |

Olefination Reactions

Wittig and Horner-Wadsworth-Emmons reactions of Garner's aldehyde provide access to chiral allylic amines. The geometry of the resulting alkene can often be controlled by the choice of reagents and reaction conditions.

Aldol Reactions

The aldol reaction of Garner's aldehyde with enolates provides a route to polyhydroxylated amino acids and other complex chiral building blocks. Double stereodifferentiation can be employed to achieve high levels of stereocontrol.[8]

Applications in the Synthesis of Natural Products and Pharmaceuticals

The utility of Garner's aldehyde is underscored by its frequent use in the total synthesis of a wide range of biologically active molecules. Some notable examples include:

-

Sphingosines: The stereoselective addition of alkenylchromium(III) reagents to Garner's aldehyde provides a facile route to sphingosines.

-

Amino Sugars and Azasugars: Garner's aldehyde is a key starting material for the synthesis of various amino sugars, which are components of many antibiotics and other natural products.[7]

-

Peptide Antibiotics: The 2-amino-1,3-dihydroxypropyl substructure, readily accessible from Garner's aldehyde, is a common motif in peptide antibiotics.[7]

-

Alkaloids: Piperidine alkaloids, such as (+)-α-conhydrine, have been synthesized using nucleophilic additions to Garner's aldehyde as a key step.[9]

-

(-)-Swainsonine: A formal total synthesis of this indolizidine alkaloid has been achieved starting from Garner's aldehyde, employing stereoselective allylation and Still olefination as key steps.[10]

The following diagram illustrates a generalized workflow for the application of Garner's aldehyde in the synthesis of a hypothetical complex target molecule.

References

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 3. research.aalto.fi [research.aalto.fi]

- 4. [PDF] Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products | Semantic Scholar [semanticscholar.org]

- 5. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Garner's aldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Garner's Aldehyde from L-Serine: A Detailed Guide for Researchers

Application Note: This document provides detailed protocols and comparative data for the synthesis of Garner's aldehyde, a critical chiral building block in organic synthesis, starting from the readily available amino acid L-serine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Garner's aldehyde, formally known as (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, is a versatile intermediate valued for its configurational stability and utility in the asymmetric synthesis of a wide array of natural products and pharmaceuticals.[1][2] This guide outlines prominent synthetic routes from L-serine, presenting key quantitative data in a comparative table and offering a detailed, step-by-step experimental protocol for a widely adopted method.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of Garner's aldehyde from L-serine have been developed, each with procedural variations that impact overall yield and enantiomeric purity. The table below summarizes the quantitative data from three notable procedures: the original Garner method, the Dondoni modification, and the Koskinen procedure.

| Procedure | Step 1: Protection/Esterification | Step 2: Cyclization | Step 3: Reduction | Overall Yield | Enantiomeric Excess (ee) |

| Original Garner | 1. Boc protection of L-serine. 2. Esterification with iodomethane. | Formation of the oxazolidine ring using 2,2-dimethoxypropane and p-toluenesulfonic acid in refluxing benzene. | Reduction of the methyl ester with diisobutylaluminum hydride (DIBAL-H) at -78 °C. | 46-58% | Not specified in provided search results. |

| Dondoni Modification | Reduction of the fully protected serine ester to the corresponding alcohol, followed by oxidation. | Not explicitly detailed as a separate step in the search results. | Over-reduction to the alcohol with subsequent re-oxidation to the aldehyde. | 75-85% | 96-98% |

| Koskinen Procedure | 1. Esterification of L-serine with AcCl in MeOH (99% yield). 2. Boc protection of the serine methyl ester hydrochloride (95-99% yield). | Acetonide formation using 2,2-dimethoxypropane and BF₃·Et₂O in CH₂Cl₂ (86% yield). | Reduction of the ester to the aldehyde with DIBAL-H at -84 °C (82-84% yield). | 66-71% | 97% |

Experimental Protocol: The Koskinen Procedure

The Koskinen procedure is a widely adopted method that offers high yields and excellent enantiomeric purity.[1][2] The following is a detailed protocol adapted from this method.

Step 1: Esterification and N-Protection of L-Serine

-

Esterification: To a suspension of L-serine in methanol (MeOH) at 0 °C, slowly add acetyl chloride (AcCl). The reaction mixture is then heated to 50 °C. Upon completion, the solvent is removed under reduced pressure to yield the serine methyl ester hydrochloride salt.

-

N-Protection: The crude serine methyl ester hydrochloride is dissolved in dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C, and triethylamine (Et₃N) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield N-Boc-L-serine methyl ester.

Step 2: Acetonide Formation

-

The N-Boc-L-serine methyl ester is dissolved in dichloromethane (CH₂Cl₂).

-

To this solution, 2,2-dimethoxypropane and a catalytic amount of boron trifluoride diethyl etherate (BF₃·Et₂O) are added.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by high vacuum distillation to afford the fully protected serine ester.

Step 3: Reduction to Garner's Aldehyde

-

The purified, fully protected serine ester is dissolved in anhydrous toluene and cooled to -84 °C using an ethyl acetate/liquid nitrogen bath.

-

A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added dropwise, maintaining the temperature below -75 °C.[1][2]

-

The reaction is stirred at this temperature for the appropriate time and then quenched by the slow addition of methanol, followed by water.

-

The mixture is allowed to warm to room temperature, and the resulting aluminum salts are filtered off. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-